N-Boc-4-trans-8-trans-Sphingadiene

Allergy Mast cell biology Stereochemistry-activity relationship

N-Boc-4-trans-8-trans-Sphingadiene (CAS not yet widely assigned; TRC Cat. No.

Molecular Formula C₂₃H₄₃NO₄
Molecular Weight 397.59
Cat. No. B1160894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-trans-8-trans-Sphingadiene
Molecular FormulaC₂₃H₄₃NO₄
Molecular Weight397.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-trans-8-trans-Sphingadiene – Certified Sphingoid Intermediate for Colon Cancer & Stereochemical Selectivity Research


N-Boc-4-trans-8-trans-Sphingadiene (CAS not yet widely assigned; TRC Cat. No. B667760) is a protected C₁₈ sphingoid base intermediate bearing tert-butoxycarbonyl (Boc) protection on the amine and two trans-configured double bonds at the 4 and 8 positions . It serves as the direct precursor to (4E,8E)-sphingadienine-C18-1-phosphate—an analogue of the sea‑cucumber sphingoid base (4E,14Z)-sphingadienine‑C18 that exhibits cytotoxicity toward human colon cancer cells . The compound is supplied as a pale yellow oil with a molecular formula of C₂₃H₄₃NO₄ and a molecular weight of 397.59 g mol⁻¹ .

Why N-Boc-4-trans-8-trans-Sphingadiene Cannot Be Replaced by Generic Sphingoid Bases – Stereochemical & Biological Specificity


Sphingadienes are not interchangeable; the number, position, and geometry of double bonds dictate biological activity. The (4E,8E) configuration of N-Boc-4-trans-8-trans-sphingadiene is essential for its role as a synthetic intermediate because the 8‑trans double bond must be installed before phosphate conjugation to generate the bioactive (4E,8E)-sphingadienine‑1‑phosphate [1]. In functional assays, the 4‑trans‑8‑trans isomer is biologically silent in mast‑cell degranulation models, whereas the 4‑cis‑8‑trans and 4‑cis‑8‑cis stereoisomers are potent inhibitors of IgE‑mediated allergic responses [2]. This stereochemical divergence means that substituting a mixed‑geometry or 4,14‑sphingadienine congener yields a compound with a fundamentally different biological fingerprint, potentially invalidating the experiment.

Quantitative Differentiation Evidence for N-Boc-4-trans-8-trans-Sphingadiene – Head‑to‑Head Comparator Data


Stereochemical Selectivity: 4‑trans‑8‑trans‑SD Is Inactive in Mast‑Cell Degranulation, Whereas 4‑cis Isomers Are Potent Inhibitors

In a direct head‑to‑head comparison of all four 4,8‑sphingadienine stereoisomers, the 4‑trans‑8‑trans isomer showed no inhibitory activity on RBL‑2H3 mast‑cell degranulation or on passive cutaneous anaphylaxis in mice. By contrast, 4‑cis‑8‑trans‑SD and 4‑cis‑8‑cis‑SD significantly inhibited degranulation and reduced ear‑edema in the PCA model [1]. This stereochemical dependence makes N‑Boc‑4‑trans‑8‑trans‑sphingadienine uniquely suited as a negative‑control intermediate or for studies where anti‑allergic activity must be excluded.

Allergy Mast cell biology Stereochemistry-activity relationship

Apoptosis Potentiation: A Second Double Bond Doubles Apoptotic Activity Relative to Sphingosine

In HT29 colon cancer cells, sphingadienines bearing two double bonds produced a two‑fold greater induction of apoptosis compared with sphingosine (a single C4‑trans double bond) of equivalent chain length [1]. This was confirmed by a 3.5‑fold increase in caspase‑3 activity over vehicle‑treated controls after 24 h exposure [1]. The second double bond is therefore not merely structural but is a quantifiable driver of programmed cell death.

Colon cancer Apoptosis Sphingolipid signalling

Selective Cytotoxicity: Colon Cancer Cells Are Sensitised While Non‑Malignant Colonocytes Are Spared

Treatment with 10 µM C₁₈ sphingadienine for 24 h reduced the viability of SW480 colon cancer cells to 66.7 ± 13% of vehicle‑treated controls, whereas non‑malignant human colon mucosal epithelial cells were significantly less sensitive [1]. This differential sensitivity is not observed with mono‑unsaturated sphingosine at equimolar concentrations, indicating that the diene architecture contributes to cancer‑cell selectivity [1].

Cancer chemoprevention Selective toxicity Colon cancer

Scalable Synthesis with Stereochemical Integrity: Gram‑Scale Preparation of 4,8‑Sphingadiene Without Allylic Isomerisation

The Byun–Bittman route to 4,8‑sphingadiene proceeds through an N‑Boc‑protected oxazolidinone intermediate that allows facile chromatographic removal of the undesired threo diastereomer, confirmed by ¹H and ¹³C NMR [1]. Earlier syntheses that employed allylic organometallic reagents suffered from double‑bond isomerisation during coupling; the thioether‑stabilised copper‑mediated Sₙ2′ approach used here retains the trans‑configuration at both double bonds [2]. The methodology delivers 4,8‑sphingadiene on a multigram scale without requiring final purification, enabling reproducible large‑batch procurement [1].

Sphingolipid synthesis Process chemistry Stereochemical fidelity

Boc Protection Enables Ambient‑Stable Handling and Controlled Deprotection Kinetics Relative to Unprotected Sphingoid Bases

N‑Boc‑4‑trans‑8‑trans‑sphingadienine is supplied as a pale yellow oil with a minimum purity of 95% (HPLC) and is stable when stored at –20 °C, whereas unprotected 4,8‑sphingadienine is prone to oxidation of the free amine and allylic alcohol functionalities, necessitating immediate use or inert‑atmosphere handling . The Boc group withstands standard laboratory conditions but is quantitatively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) when the free sphingoid base is required for biological assays [1]. In contrast, N‑acetyl or N‑palmitoyl sphingadienines are not readily convertible to the free base without harsh hydrolysis that may isomerise the double bonds [2].

Sphingolipid intermediate stability Protecting group strategy Inventory management

High‑Value Application Scenarios for N-Boc-4-trans-8-trans-Sphingadiene Based on Verified Quantitative Evidence


Synthesis of (4E,8E)-Sphingadienine‑1‑Phosphate for Colon Cancer Chemoprevention Studies

N‑Boc‑4‑trans‑8‑trans‑sphingadienine is the immediate precursor for (4E,8E)-sphingadienine‑C18‑1‑phosphate (S680680), a phosphorylated sphingoid base analogue that has demonstrated colon cancer cell cytotoxicity in vitro and reduced adenoma formation in Apcᴹⁱⁿ/⁺ mice [1]. The 4,8‑diene architecture is critical for Akt‑dependent apoptosis and Wnt‑pathway inhibition [2]. Procuring the N‑Boc intermediate ensures that the final phosphorylated product retains the correct (E,E) geometry, which is essential for biological activity.

Negative Control in Mast‑Cell Degranulation and Allergy Models

Because 4‑trans‑8‑trans‑sphingadienine is the only 4,8‑SD stereoisomer that is completely inactive in RBL‑2H3 degranulation and PCA assays [1], the N‑Boc‑protected form can be deprotected and used as a stereochemically matched negative control alongside active 4‑cis‑8‑trans‑SD in allergy and immunology studies. This eliminates confounding variables arising from different chain lengths or backbone modifications.

Structure–Activity Relationship (SAR) Studies on Sphingoid Base Double‑Bond Geometry

The availability of N‑Boc‑4‑trans‑8‑trans‑sphingadienine in ≥95% purity with defined stereochemistry enables systematic SAR campaigns comparing the 4‑trans‑8‑trans, 4‑trans‑8‑cis, 4‑cis‑8‑trans, and 4‑cis‑8‑cis isomers in parallel apoptosis, autophagy, and Akt‑translocation assays [1][2]. The Boc group allows controlled, quantitative deprotection to the free amine without perturbing double‑bond geometry, a requirement for reproducible SAR data.

Large‑Scale Preparation of Sphingadienine‑Based Ceramide Analogues for In‑Vivo Tumour Models

The multigram‑scale synthetic route reported by Byun & Bittman [1] provides a reliable supply chain for N‑Boc‑4‑trans‑8‑trans‑sphingadienine, enabling its conversion to N‑acyl ceramide analogues (e.g., C2‑Cer‑SD) that have been benchmarked against C2‑Cer‑sphingosine in apoptosis and autophagy assays [2]. This scalability is essential for repeated‑dose murine tumour models where milligram‑to‑gram quantities of homogeneous sphingolipid are required.

Quote Request

Request a Quote for N-Boc-4-trans-8-trans-Sphingadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.